molecular formula C16H18N2 B14586661 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- CAS No. 61155-33-7

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)-

Katalognummer: B14586661
CAS-Nummer: 61155-33-7
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: GAQOUWJEBCUCTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- is a heterocyclic organic compound with a molecular formula of C16H18N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method is efficient, yielding 78-92% of the desired product, and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as cyclocondensation and 1,3-dipolar cycloadditions, can be scaled up for industrial applications. These methods typically involve the use of readily available starting materials and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for substitution reactions. Conditions vary depending on the desired reaction, but they generally involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties. For example, N-arylpyrazoles are commonly synthesized through substitution reactions and have applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- include:

Uniqueness

What sets 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- apart from similar compounds is its unique naphthalenyl substitution, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61155-33-7

Molekularformel

C16H18N2

Molekulargewicht

238.33 g/mol

IUPAC-Name

3,5,5-trimethyl-1-naphthalen-1-yl-4H-pyrazole

InChI

InChI=1S/C16H18N2/c1-12-11-16(2,3)18(17-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11H2,1-3H3

InChI-Schlüssel

GAQOUWJEBCUCTL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(C1)(C)C)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.